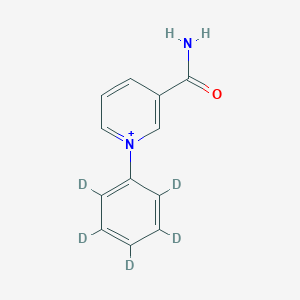
N-phenyl-4H-quinolizin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4H-quinolizin-2-amine is an organic compound with the molecular formula C15H14N2 It is known for its unique structure, which combines a phenyl group with a quinolizine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4H-quinolizin-2-amine typically involves the reaction of quinolizine derivatives with aniline or its derivatives. One common method includes the nucleophilic substitution reaction where the quinolizine derivative acts as the electrophile, and the aniline derivative serves as the nucleophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
N-phenyl-4H-quinolizin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolizine moiety to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and quinolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine-N-oxide, while reduction can produce dihydroquinolizine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or quinolizine rings, leading to a wide range of derivatives.
科学研究应用
N-phenyl-4H-quinolizin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-phenyl-4H-quinolizin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-phenyl-4H-quinolizin-2-amine can be compared with other similar compounds, such as:
N-phenylquinolinium salts: These compounds share a similar quinolizine structure but differ in their ionic nature.
Quinolizidine alkaloids: Naturally occurring compounds with a quinolizine core, known for their biological activities.
Phenylquinolines: Compounds that combine a phenyl group with a quinoline moiety, similar to quinolizine.
The uniqueness of this compound lies in its specific combination of a phenyl group with a quinolizine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28g/mol |
IUPAC 名称 |
N-phenyl-4H-quinolizin-2-amine |
InChI |
InChI=1S/C15H14N2/c1-2-6-13(7-3-1)16-14-9-11-17-10-5-4-8-15(17)12-14/h1-10,12,16H,11H2 |
InChI 键 |
LUTCWYJXNQCJNT-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
规范 SMILES |
C1C=C(C=C2N1C=CC=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


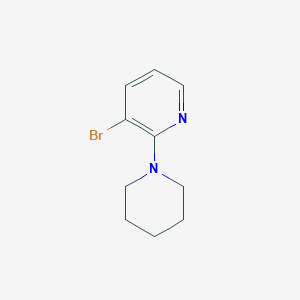

![N-[1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B372554.png)

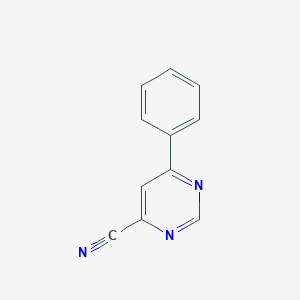
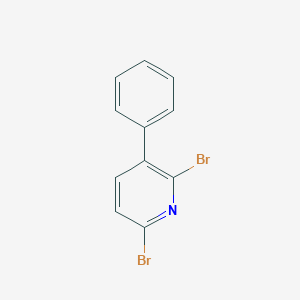
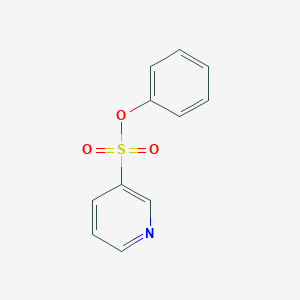
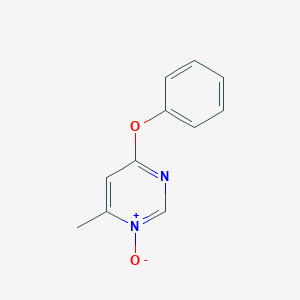
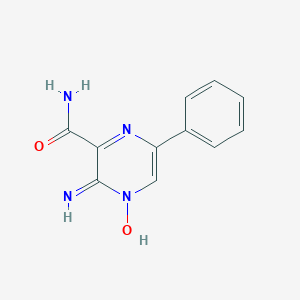
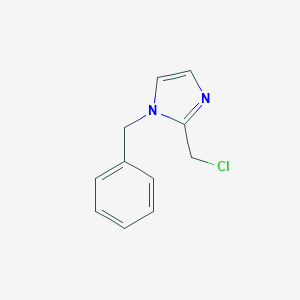
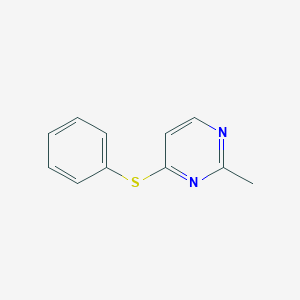
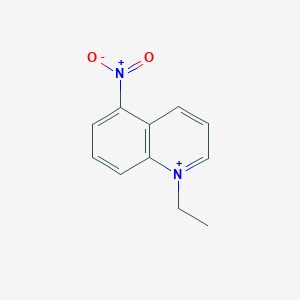
![[4-Phenyl-6-(sulfanylmethyl)-1,3,5-triazin-2-yl]methyl hydrosulfide](/img/structure/B372572.png)
